molecular formula C16H15N3O4S B4692758 (Z)-2-cyano-N,N-dimethyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide

(Z)-2-cyano-N,N-dimethyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide

Cat. No.: B4692758
M. Wt: 345.4 g/mol
InChI Key: ADNMIFCOLHEXJA-XFXZXTDPSA-N
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Description

(Z)-2-cyano-N,N-dimethyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide is a complex organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-cyano-N,N-dimethyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide typically involves multi-step organic reactions. One common method involves the condensation of 4-sulfamoylbenzaldehyde with furan-2-carbaldehyde, followed by the addition of cyanoacetamide and subsequent cyclization under basic conditions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-cyano-N,N-dimethyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted nitriles or amides.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-cyano-N,N-dimethyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as an antimicrobial agent. Its furan ring and sulfamoyl group contribute to its activity against a range of bacterial and fungal pathogens.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to interact with specific biological targets makes it a promising candidate for drug development.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (Z)-2-cyano-N,N-dimethyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s furan ring and sulfamoyl group play a crucial role in its binding affinity and specificity. The cyano group can also participate in hydrogen bonding and other interactions that enhance its biological activity. The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A simpler furan derivative used in various synthetic applications.

    4-sulfamoylbenzaldehyde: A precursor in the synthesis of sulfonamide-based compounds.

    Cyanoacetamide: A versatile building block in organic synthesis.

Uniqueness

(Z)-2-cyano-N,N-dimethyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. Its structure allows for diverse applications in medicinal chemistry, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-2-cyano-N,N-dimethyl-3-[5-(4-sulfamoylphenyl)furan-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-19(2)16(20)12(10-17)9-13-5-8-15(23-13)11-3-6-14(7-4-11)24(18,21)22/h3-9H,1-2H3,(H2,18,21,22)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADNMIFCOLHEXJA-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C(=CC1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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